molecular formula C22H23N3O6 B2855591 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide CAS No. 954036-73-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2855591
CAS No.: 954036-73-8
M. Wt: 425.441
InChI Key: OJHHKHRMLSGZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring a 1,3-benzodioxole moiety and a 2-phenylmorpholine substituent. Its structure combines a benzodioxolylmethyl group linked via an ethanediamide bridge to a morpholine-based carbonyl ethyl group. This compound is of interest in medicinal chemistry due to its hybrid pharmacophore design, which may confer dual activity targeting neurological or inflammatory pathways.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c26-20(25-8-9-29-19(13-25)16-4-2-1-3-5-16)12-24-22(28)21(27)23-11-15-6-7-17-18(10-15)31-14-30-17/h1-7,10,19H,8-9,11-14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHHKHRMLSGZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, thereby disrupting signaling pathways essential for cancer cell survival . The compound’s structure allows it to bind effectively to these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several synthesized derivatives reported in the literature:

Compound Key Structural Differences Synthetic Pathway
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide Replaces 2-phenylmorpholine with 4-(4-fluorophenyl)piperazine and tetrahydrofuranmethyl group. Multi-step alkylation/amidation; similar to ’s S-alkylated triazole routes.
S-alkylated 1,2,4-triazoles [10–15] Substituted triazole-thiones with sulfonylphenyl and fluorophenyl groups. Derived from hydrazinecarbothioamides via base-mediated cyclization.
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Features a thiazolidinedione core instead of ethanediamide. Carbodiimide-mediated coupling of benzoic acid derivatives.

Key Observations :

  • Ethanediamide vs.
  • Morpholine vs.
Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences from analogues suggest:

  • Bioactivity: The benzodioxole moiety is associated with MAO inhibition or cannabinoid receptor modulation in related compounds. Morpholine/phenyl groups may enhance CNS activity .
  • Solubility and Stability : The ethanediamide bridge improves aqueous solubility compared to thione-containing triazoles (e.g., [7–9]), which exhibit tautomerism and lower solubility .
  • Spectral Confirmation : IR and NMR data for analogues (e.g., νC=O at 1663–1682 cm⁻¹ in hydrazinecarbothioamides ) provide benchmarks for verifying the target compound’s purity.

Q & A

Q. Table 1: Functional Group Contributions

MotifRole in Reactivity/BioactivityExample Interaction Targets
Benzo[d][1,3]dioxoleAromatic stacking, metabolic resistanceCytochrome P450 enzymes
PhenylmorpholineH-bond donor/acceptor, solubilityGPCRs, kinases
EthanediamideConformational flexibilityProtease substrates

What synthetic routes are reported for this compound, and how do yields vary with reaction conditions?

Answer:
Two primary routes are documented:

Stepwise Amidation ():

  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-ylmethanol with oxalyl chloride (yield: 65–75%, DCM solvent, 0°C).
  • Step 2 : Coupling with 2-phenylmorpholine-ethylamine using EDC/HOBt (yield: 50–60%, DMF, RT) .

One-Pot Tandem Reaction ():

  • Simultaneous activation of carboxylic acid and amine coupling using HATU (yield: 40–50%, THF, reflux) .

Q. Table 2: Yield Optimization Strategies

MethodKey VariablesYield RangeChallenges
Stepwise AmidationLow temperature, anhydrous conditions50–75%Epimerization risk
Tandem ReactionHigh-boiling solvent, excess reagent40–50%Purification complexity

Which analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

  • NMR Spectroscopy : Critical for confirming amide bond formation (δ 7.8–8.2 ppm for CONH) and morpholine ring integrity (δ 3.5–4.0 ppm) .
  • HPLC-MS : Detects impurities <0.1% using C18 columns (ACN/water gradient) .
  • X-ray Crystallography : Resolves conformational isomerism in the ethanediamide linker (e.g., syn vs. anti orientations) .

How can researchers optimize reaction conditions to mitigate byproducts during scale-up?

Answer:

  • Solvent Selection : Replace DMF with MeCN to reduce dimethylamine byproducts .
  • Catalyst Screening : Use DMAP instead of HOBt to suppress racemization in amide coupling .
  • In-line Monitoring : Implement FTIR or ReactIR to track intermediate formation and adjust stoichiometry dynamically .

Q. Table 3: Troubleshooting Common Byproducts

ByproductSourceMitigation Strategy
OxazoloneOveractivation of carboxylic acidReduce EDC concentration
Morpholine ring-openingAcidic conditionsMaintain pH > 7.0

How should contradictions in reported biological activities (e.g., IC50 variability) be addressed?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Varying ATP concentrations in kinase assays alter IC50 values (e.g., 10 µM vs. 100 µM ATP) .
  • Cell Line Variability : Metabolic differences (e.g., CYP3A4 expression in HepG2 vs. HEK293) affect compound stability .
  • Validation : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for target inhibition) .

What computational strategies predict binding modes and off-target effects?

Answer:

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over 100 ns to assess morpholine ring flexibility .
  • Docking (AutoDock Vina) : Screens against kinase libraries to prioritize targets (e.g., PKA vs. PKC selectivity) .
  • ADMET Prediction (SwissADME) : Estimates metabolic liability of the benzodioxole moiety .

What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Replace morpholine with piperazine to assess H-bonding impact .
  • Linker Variations : Test succinamide vs. ethanediamide for conformational rigidity .
  • Pharmacophore Mapping : Identify critical interactions (e.g., benzodioxole’s role in CNS penetration) .

Q. Table 4: SAR Design Template

Modification SiteHypothesisAssay Endpoint
Benzo[d][1,3]dioxoleEnhance metabolic stabilityMicrosomal half-life
Ethanediamide linkerReduce rotational freedomProtease resistance

How can metabolic stability and toxicity be assessed preclinically?

Answer:

  • Metabolic Stability :
    • Liver Microsomes : Measure t1/2 using mouse/rat/human microsomes (CYP3A4/2D6 involvement) .
    • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) .
  • Toxicity :
    • hERG Assay : Patch-clamp for cardiac risk assessment .
    • Ames Test : Bacterial reverse mutation assay for genotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.